molecular formula C17H19N3O3S B6057353 N-3-pyridinyl-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide

N-3-pyridinyl-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide

Cat. No. B6057353
M. Wt: 345.4 g/mol
InChI Key: ALLUJZGKGVTKPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-3-pyridinyl-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide, also known as PSB-603, is a small molecule inhibitor that has been used in scientific research for its potential therapeutic effects. This compound is known to inhibit the activity of a certain enzyme, which has been linked to various diseases and conditions.

Mechanism of Action

N-3-pyridinyl-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide works by inhibiting the activity of PRMT5, which is responsible for adding methyl groups to certain proteins. This methylation process plays a crucial role in the regulation of gene expression and cellular processes. By inhibiting PRMT5, this compound can modulate the activity of various proteins and pathways that are involved in disease progression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, this compound can inhibit cell proliferation and induce apoptosis, which is a form of programmed cell death. In neuronal cells, this compound can modulate synaptic plasticity and improve cognitive function. This compound has also been shown to have antiviral effects against certain viruses, such as HIV and Zika virus.

Advantages and Limitations for Lab Experiments

N-3-pyridinyl-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for PRMT5 inhibition, its well-established synthesis method, and its ability to modulate various cellular processes. However, there are also some limitations to using this compound in lab experiments, such as its potential toxicity and off-target effects, its limited solubility in aqueous solutions, and its high cost compared to other inhibitors.

Future Directions

There are several future directions for the use of N-3-pyridinyl-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide in scientific research. One direction is to investigate its therapeutic potential in various diseases and conditions, such as cancer, neurological disorders, and viral infections. Another direction is to optimize its pharmacological properties, such as its solubility and bioavailability, to improve its efficacy and safety. Additionally, this compound can be used as a tool compound to study the role of PRMT5 in various cellular processes and to identify new targets for drug development.

Synthesis Methods

The synthesis of N-3-pyridinyl-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide involves a series of chemical reactions, starting with the reaction of 3-bromopyridine with 4-aminobenzamide. The resulting compound is then reacted with pyrrolidine and sulfonyl chloride to form this compound. The synthesis of this compound has been reported in several scientific journals, and the purity and structure of the compound have been confirmed using various analytical techniques.

Scientific Research Applications

N-3-pyridinyl-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide has been used in scientific research to investigate the role of a certain enzyme in various diseases and conditions. This enzyme, called protein arginine methyltransferase 5 (PRMT5), has been shown to be involved in the regulation of gene expression, cell proliferation, and differentiation. Abnormal activity of PRMT5 has been linked to various types of cancer, neurological disorders, and viral infections.

properties

IUPAC Name

N-pyridin-3-yl-4-(pyrrolidin-1-ylsulfonylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-17(19-16-4-3-9-18-12-16)15-7-5-14(6-8-15)13-24(22,23)20-10-1-2-11-20/h3-9,12H,1-2,10-11,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLUJZGKGVTKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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